

# molecular weight and formula of m-nitrobenzoyl azide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *m*-Nitrobenzoyl azide

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An In-depth Technical Guide to **m-Nitrobenzoyl Azide** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **m-nitrobenzoyl azide**, a versatile intermediate in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a building block for more complex molecules.

## Core Properties of m-Nitrobenzoyl Azide

**m-Nitrobenzoyl azide** is an organic compound featuring both a nitro group and an azide functional group attached to a benzoyl scaffold. These functionalities impart a unique reactivity profile, making it a subject of interest for various chemical transformations.

Property	Data	Reference
Chemical Formula	C <sub>7</sub> H <sub>4</sub> N <sub>4</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	192.13 g/mol	<a href="#">[1]</a>
Appearance	White precipitate/crystalline solid	<a href="#">[1]</a>
Melting Point	68 °C (crude)	<a href="#">[1]</a>

## Synthesis of m-Nitrobenzoyl Azide

The synthesis of **m-nitrobenzoyl azide** is typically achieved through the reaction of m-nitrobenzoyl chloride with an azide salt, such as sodium azide. The precursor, m-nitrobenzoyl chloride, can be prepared from m-nitrobenzoic acid.

### Experimental Protocol: Preparation of m-Nitrobenzoyl Chloride

A common method for the synthesis of m-nitrobenzoyl chloride involves the reaction of m-nitrobenzoic acid with thionyl chloride[1].

Materials:

- m-Nitrobenzoic acid
- Thionyl chloride

Procedure:

- In a round-bottomed flask equipped with a reflux condenser and a gas-absorption trap, combine m-nitrobenzoic acid (1.2 moles) and thionyl chloride (4.2 moles)[1].
- Heat the mixture on a steam bath for 3 hours[1].
- After the reaction is complete, arrange the apparatus for distillation and remove the excess thionyl chloride at the temperature of the steam bath[1].
- Transfer the residue to a Claisen flask and distill under reduced pressure to obtain m-nitrobenzoyl chloride[1].

### Experimental Protocol: Synthesis of m-Nitrobenzoyl Azide

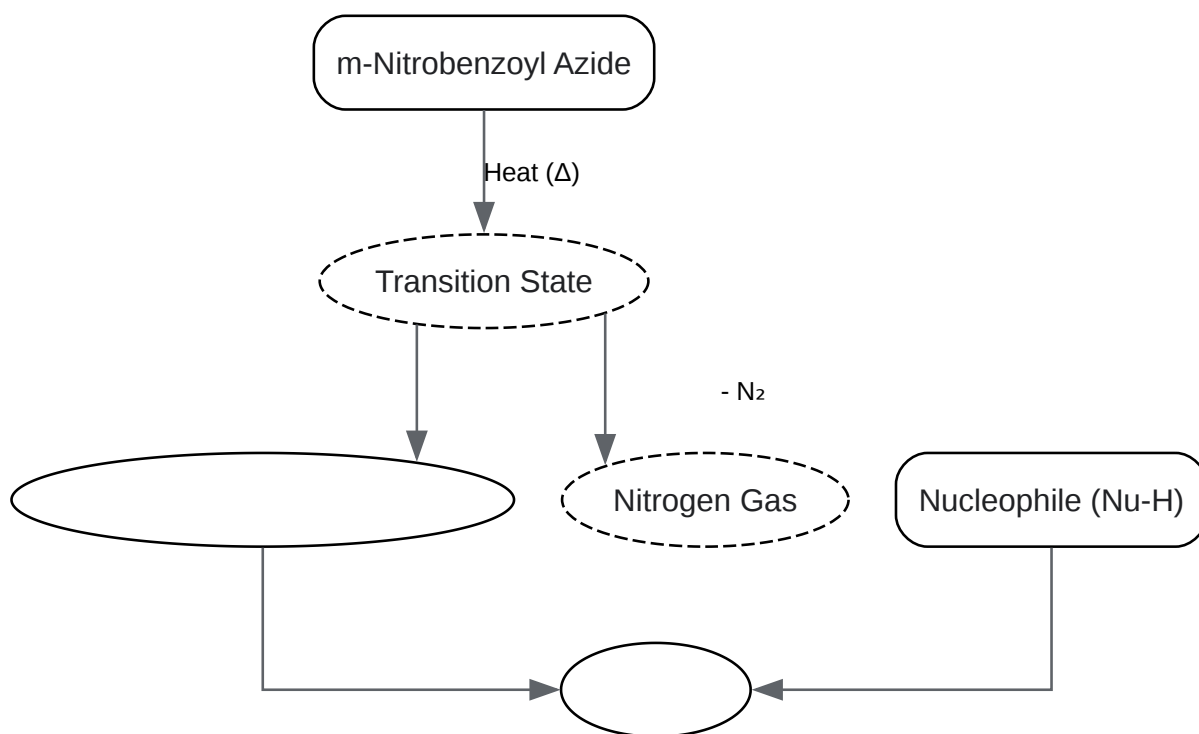
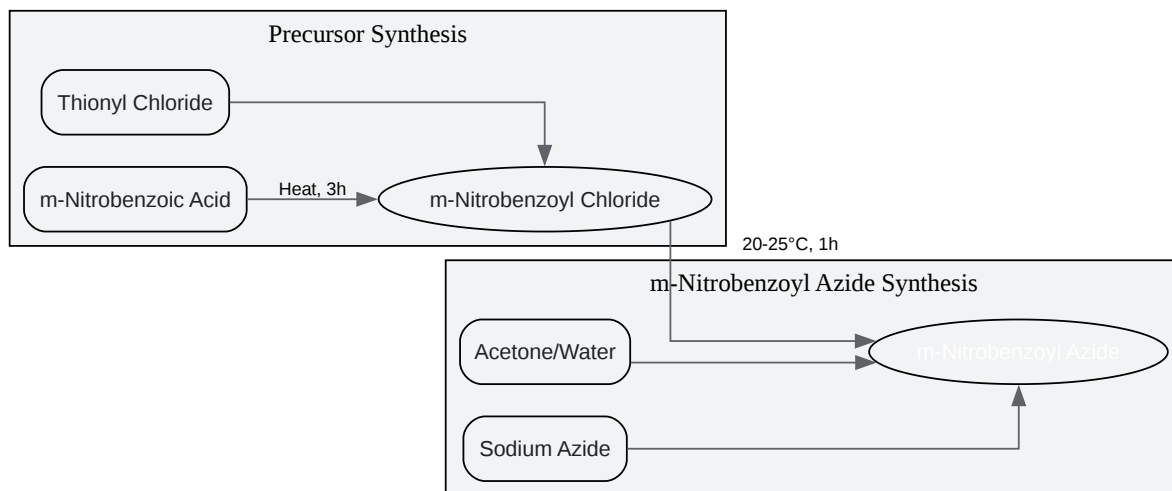
The following protocol is adapted from a procedure published in Organic Syntheses[1].

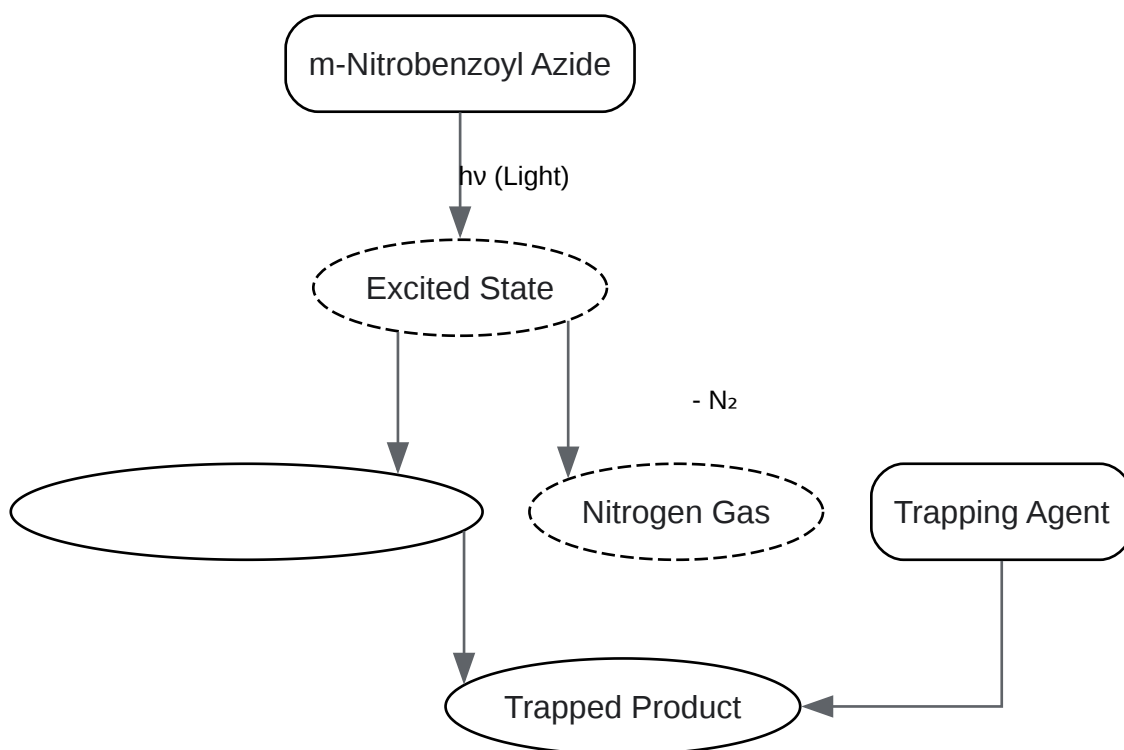
Materials:

- m-Nitrobenzoyl chloride
- Sodium azide
- Acetone (dried)
- Water

Procedure:

- In a round-bottomed flask fitted with a mechanical stirrer, dissolve sodium azide (1.2 moles) in 500 ml of water[1]. Maintain the temperature of the flask at 20–25 °C using a water bath[1].
- Prepare a solution of m-nitrobenzoyl chloride (1 mole) in 300 ml of dried acetone[1].
- While stirring the sodium azide solution, add the m-nitrobenzoyl chloride solution dropwise over approximately 1 hour. **m-Nitrobenzoyl azide** will precipitate as a white solid[1].
- Continue stirring for 30 minutes after the addition is complete[1].
- Add 500 ml of water and stir for an additional 30 minutes[1].
- Collect the precipitated **m-nitrobenzoyl azide** by suction filtration, wash with water, and air-dry[1]. The yield of the crude product is typically high (around 98%)[1].





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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)